molecular formula C10H16N4S B6463342 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine CAS No. 2640847-05-6

5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine

Cat. No.: B6463342
CAS No.: 2640847-05-6
M. Wt: 224.33 g/mol
InChI Key: SGEPXXMCZSBNJZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 5, a methylsulfanyl moiety at position 2, and a piperazine ring at position 2. This compound has been investigated extensively as a GPR119 agonist, a target implicated in glucose homeostasis and insulin secretion, making it a candidate for treating type 2 diabetes and obesity . Its structure-activity relationship (SAR) studies highlight the critical roles of the methylsulfanyl and piperazine groups in receptor binding and activation .

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-4-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-8-7-12-10(15-2)13-9(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEPXXMCZSBNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2CCNCC2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

A Hantzsch-like reaction employing S-methylisothiouronium sulfate and ethyl acetoacetate forms 4-hydroxy-5-methyl-2-(methylsulfanyl)pyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields the chloro intermediate.

Procedure :

  • Cyclization : Ethyl acetoacetate (10 mmol) and S-methylisothiouronium sulfate (10 mmol) are refluxed in ethanol with triethylamine (20 mmol) for 15 hours.

  • Chlorination : The hydroxyl intermediate is treated with POCl₃ (5 eq) at 80°C for 6 hours, achieving 85% conversion.

Halogenation-Methylation Sequence

Bromination of 2-(methylsulfanyl)pyrimidine at the 5-position, followed by methyl Grignard coupling, offers an alternative pathway.

Procedure :

  • Bromination : 2-(Methylsulfanyl)pyrimidine (1 eq) is reacted with bromine (1.2 eq) in acetic acid at 80°C for 12 hours, yielding 5-bromo-2-(methylsulfanyl)pyrimidine (78% yield).

  • Methylation : A Suzuki-Miyaura coupling with methylboronic acid and Pd(PPh₃)₄ in dioxane/water (3:1) at 100°C introduces the methyl group (62% yield).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationCyclization, Chlorination85High regioselectivityMulti-step, POCl₃ handling
Halogenation-MethylBromination, Suzuki coupling62Modular methyl introductionPalladium catalyst required
N-Boc-piperazineProtection, Substitution, Deprotection70Prevents bis-alkylationAdditional protection steps
Direct SubstitutionExcess piperazine, High temperature55Simplified workflowLow yield, byproduct formation

Reaction Optimization and Challenges

Regioselectivity in Halogenation

The methylsulfanyl group at position 2 directs electrophilic substitution to position 4 or 6. DFT calculations suggest position 4 is favored due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.1 kcal/mol for position 6).

Byproduct Mitigation

Bis-alkylation is minimized using N-Boc-piperazine (3.1% byproduct vs. 22% without protection). Column chromatography (silica gel, hexane/EtOAc) achieves >98% purity.

Catalytic Hydrogenation

Post-substitution hydrogenation (H₂, Pd/C) reduces residual unsaturated bonds but risks desulfurization. Optimized conditions (1 atm H₂, 25°C, 2 hours) retain the methylsulfanyl group (98% retention).

Scalability and Industrial Feasibility

Kilogram-scale synthesis (patent CN104592198A) demonstrates:

  • Cost efficiency : $12/g at 10 kg scale vs. $45/g lab-scale.

  • Process safety : Exothermic reactions controlled via dropwise addition and cooling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazinyl group, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the pyrimidine ring or piperazinyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study :
A study published in the Journal of Medicinal Chemistry investigated the compound's activity against breast cancer cells. The results showed that it inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways.

Antimicrobial Properties

Pyrimidine derivatives are also known for their antimicrobial activities. The compound has been tested against a range of bacteria and fungi.

Data Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Neurological Applications

The piperazine moiety in this compound is of particular interest in the development of drugs targeting neurological disorders. Research has shown that compounds containing piperazine can act as effective agents for treating conditions such as anxiety and depression.

Case Study :
A preclinical study demonstrated that this compound exhibited anxiolytic effects in animal models, potentially through modulation of serotonin receptors.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the piperazine group.

Synthesis Pathway

  • Formation of Pyrimidine Ring : Starting from appropriate precursors, a pyrimidine ring is synthesized using cyclization reactions.
  • Piperazine Substitution : The piperazine group is introduced via nucleophilic substitution.
  • Methylthio Group Addition : Finally, the methylthio group is added to complete the structure.

Mechanism of Action

The mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfur-Containing Moieties

5-Methyl-2-(4-((4-(Methylsulfonyl)Benzyl)Oxy)Phenyl)-4-(Piperazin-1-yl)Pyrimidine
  • Structural Difference : The methylsulfanyl group is replaced with a 4-((4-methylsulfonyl)benzyl)oxy substituent.
  • Activity : Demonstrates 10-fold higher potency (EC₅₀ = 45 nM vs. 120 nM for the parent compound) in GPR119 activation due to enhanced hydrogen bonding with the receptor’s extracellular loop .
  • Pharmacokinetics : Improved oral bioavailability (63% vs. 42%) attributed to reduced metabolic clearance .
6-(4-Methanesulfonyl-Piperazin-1-ylmethyl)-2-(2-Methyl-Benzoimidazol-1-yl)-4-Morpholin-4-yl-Thieno[3,2-d]Pyrimidine
  • Structural Difference: Features a thienopyrimidine core with a methanesulfonyl-piperazine group and morpholine substituent.
  • Activity : Acts as a dual GPR119/GPR84 modulator , with moderate GPR119 agonism (EC₅₀ = 210 nM) but strong anti-inflammatory effects via GPR84 inhibition .
  • Molecular Weight : Higher molecular weight (494.19 g/mol) may limit blood-brain barrier penetration compared to the parent compound (MW: 266.37 g/mol) .

Piperazine-Modified Analogues

5-(4-Methylpiperazin-1-yl)Pyrimidin-2-Amine
  • Structural Difference : Lacks the methylsulfanyl group and includes a methylated piperazine at position 3.
  • Activity : Shows weak GPR119 activity (EC₅₀ > 1,000 nM) but serves as a precursor for spirocyclic derivatives with enhanced solubility .
  • Application: Used in synthesizing spiro[cyclohexane-pyrazino-pyrrolo-pyrimidin]-one hybrids, which exhibit improved metabolic stability (t₁/₂ = 6.2 hours in human liver microsomes) .

Pyrimidine Derivatives with Alternative Cores

Sulfadiazine-Based Prodrugs (e.g., (E)-4-(2-(3-Methyl-5-Oxo-1-(Pyridin-2-yl)-1H-Pyrazol-4(5H)-Ylidene)Hydrazinyl)-N-(Pyrimidin-2-yl)Benzenesulfonamide)
  • Structural Difference : Replaces the piperazine group with a sulfonamide-linked pyrazole-pyrimidine system .
  • Activity: Not a GPR119 agonist but acts as a bioprecursor prodrug for sulfadiazine, targeting bacterial infections .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target EC₅₀ (nM) Solubility (µg/mL) Bioavailability (%) Reference
5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine GPR119 120 18.5 42
5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine GPR119 45 12.3 63
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine GPR119/GPR84 210 8.9 28
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine N/A >1,000 35.2 75

Table 2: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 266.37 2.1 1 5
5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine 454.55 3.8 1 8
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine 494.19 2.9 2 9
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 194.24 1.5 2 4

Key Research Findings

Methylsulfanyl vs. Methylsulfonyl-Benzyloxy Groups : The replacement of methylsulfanyl with a methylsulfonyl-benzyloxy group enhances GPR119 binding affinity by forming additional hydrophobic and polar interactions .

Piperazine Modifications : Methylation of the piperazine ring (e.g., 4-methylpiperazine) reduces GPR119 activity but improves solubility for prodrug development .

Core Heterocycle Impact: Thienopyrimidine derivatives exhibit dual receptor modulation but face challenges in bioavailability due to higher molecular weight .

Biological Activity

5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine (CAS: 2640847-05-6) is a pyrimidine derivative with potential therapeutic applications. The compound's structure includes a piperazine moiety, which is known for its diverse biological activity, particularly in the context of drug design. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4S, with a molecular weight of 224.33 g/mol. The compound can be represented by the following SMILES notation: CC1=CN=C(SC)N=C1N2CCNCC2 .

Pyrimidine derivatives have been shown to interact with various biological targets, including enzymes involved in nucleotide synthesis and signaling pathways. Specifically, compounds similar to this compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing DNA synthesis and cell proliferation .

Table 1: Biological Targets of Pyrimidine Derivatives

CompoundTarget EnzymeEffect
5-Methyl-2-(methylsulfanyl)-...Dihydrofolate ReductaseInhibition of DNA synthesis
PiritreximDihydrofolate ReductaseAnti-tumor effects
Other pyrimidine derivativesVarious kinasesInhibition of cancer cell proliferation

Therapeutic Potential

Recent studies have highlighted the potential of pyrimidine derivatives in treating various conditions, including cancer and metabolic disorders. For instance, compounds that target GPR119 have shown promise in improving glucose tolerance and promoting insulin secretion in diabetic models .

Case Study: GPR119 Agonists

A specific study evaluated a series of fused-pyrimidine derivatives for their agonistic activity against human GPR119. One notable compound demonstrated significant improvement in glucose tolerance in a diet-induced obesity (DIO) mouse model while normalizing serum biomarkers associated with metabolic syndrome . This suggests that this compound could be explored for similar therapeutic applications.

Antimicrobial Activity

In addition to its metabolic implications, pyrimidine derivatives have been investigated for their antimicrobial properties. For example, certain pyrimidines have shown efficacy against various pathogens by inhibiting nucleic acid synthesis .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundPathogenActivity
Chloroethyl pyrimidine nucleosidesA431 carcinoma cellsInhibition of cell proliferation
Ferrocene-pyrimidine conjugatesPlasmodium falciparumAntiplasmodial activity

Q & A

Q. What experimental methods are recommended for synthesizing 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine?

A multi-step synthesis approach is typically employed. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrimidine precursor (e.g., 4-chloro-2-(methylsulfanyl)pyrimidine) with piperazine under reflux conditions in a polar aprotic solvent like DMF or acetonitrile.
  • Methylation : Introducing the methyl group at the 5-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
    Methodological Tip : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can the structure of this compound be unambiguously confirmed?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to assign methylsulfanyl (δ\delta ~2.5 ppm for SCH3_3), piperazine protons (δ\delta ~2.8–3.5 ppm), and pyrimidine ring protons (δ\delta ~6.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 267.1).
  • X-ray Crystallography : If single crystals are obtained, resolve the crystal structure to confirm substituent positions and stereochemistry .

Q. What are the critical parameters for ensuring compound stability during storage?

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the methylsulfanyl group.
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC for degradation products like sulfoxide derivatives .

Q. What analytical techniques are suitable for assessing purity and reactivity?

  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .
  • Reactivity Screening : Test the methylsulfanyl group’s susceptibility to oxidation (e.g., with H2_2O2_2) or nucleophilic displacement (e.g., with amines) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy intermediates and transition states.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 60% .
    Case Study : A 2020 study achieved 85% yield in a piperazine substitution reaction by combining DFT-guided solvent selection (DMF vs. THF) and Bayesian optimization .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in cell-based assays.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to the purported target (e.g., kinase enzymes) .
  • Meta-Analysis : Cross-reference data from PubChem BioAssay and ChEMBL, focusing on standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Bioisosteric Replacement : Substitute the methylsulfanyl group with sulfone or sulfonamide groups to modulate electronic effects while maintaining steric bulk.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify key binding residues. A 2023 study improved selectivity for PI3Kδ by modifying the piperazine ring’s substituents .

Q. How to design experiments for investigating metabolic pathways?

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Major pathways often involve oxidation of the methylsulfanyl group or piperazine N-demethylation.
  • Isotope Labeling : Use 14^{14}C-labeled methyl groups to track metabolic fate in rodent models .

Q. What advanced techniques characterize solid-state properties?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to assess crystallinity.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity, which impacts formulation stability (e.g., <5% weight gain at 80% RH is ideal for tablet formulations) .

Q. How can reaction scalability challenges be addressed?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic piperazine substitution steps.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

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